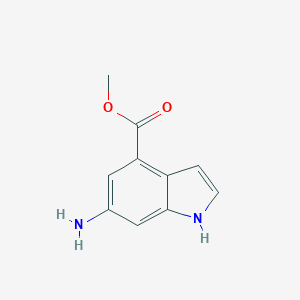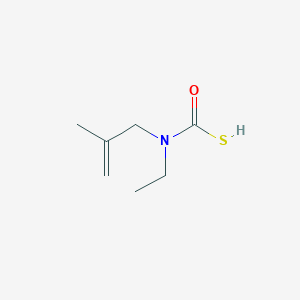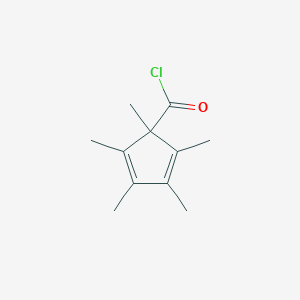
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, also known as Isodrin, is a synthetic organic compound that belongs to the family of cyclodiene insecticides. It is a highly toxic pesticide that has been used extensively in the past to control pests in agriculture. However, due to its harmful effects on the environment and human health, its use has been banned in many countries.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride involves its binding to the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects. This leads to the inhibition of the neurotransmitter release, which results in the paralysis and death of the insect. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride also acts as a sodium channel blocker, which further enhances its insecticidal properties.
Biochemische Und Physiologische Effekte
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has been shown to have a wide range of biochemical and physiological effects. It has been found to be highly toxic to birds, fish, and mammals, including humans. Exposure to 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride can lead to a variety of adverse health effects, including nausea, vomiting, headaches, and dizziness. Long-term exposure can lead to more severe health effects, such as liver and kidney damage, and even cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several advantages for lab experiments. It is a highly potent insecticide that can be used in small quantities to achieve effective results. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several limitations as well. It is highly toxic and can pose a risk to researchers who handle it. It is also a banned pesticide in many countries, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. One area of research is the development of safer and more effective insecticides that can replace 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. Another area of research is the development of new cancer therapies based on the mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. Finally, there is a need for more research on the environmental and health effects of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, as well as its potential for bioaccumulation in the food chain.
Conclusion
In conclusion, 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride is a highly toxic pesticide that has been extensively studied for its insecticidal properties and potential use in cancer therapy. Its mechanism of action involves its binding to the GABA receptor in insects, which leads to paralysis and death. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several advantages for lab experiments, but its toxicity and banned status in many countries make it a challenging compound to work with. There are several future directions for research on 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, including the development of safer and more effective insecticides and cancer therapies, as well as more research on its environmental and health effects.
Synthesemethoden
The synthesis of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride involves the reaction between 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carboxylic acid and thionyl chloride. The reaction takes place under reflux conditions in the presence of a catalyst, such as dimethylformamide. The product obtained is a colorless liquid that is highly toxic and flammable.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has been extensively studied for its insecticidal properties. It has been used to control a wide range of pests, including mosquitoes, flies, and beetles. Its mode of action involves disrupting the nervous system of insects, which leads to paralysis and death. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has also been studied for its potential use in the treatment of cancer. Studies have shown that 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride can induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
108561-47-3 |
|---|---|
Produktname |
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride |
Molekularformel |
C11H15ClO |
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c1-6-7(2)9(4)11(5,8(6)3)10(12)13/h1-5H3 |
InChI-Schlüssel |
PXOBDWKTQRZIKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)Cl)C |
Kanonische SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)Cl)C |
Synonyme |
2,4-Cyclopentadiene-1-carbonyl chloride, 1,2,3,4,5-pentamethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
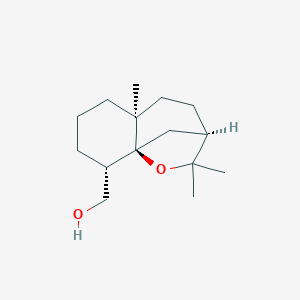
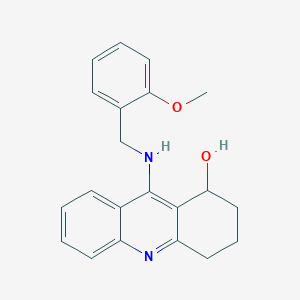
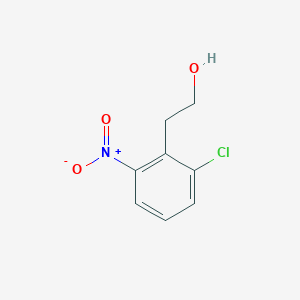
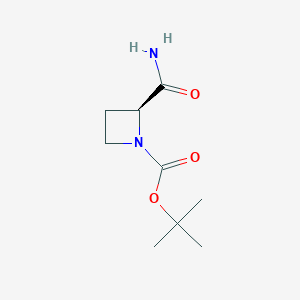
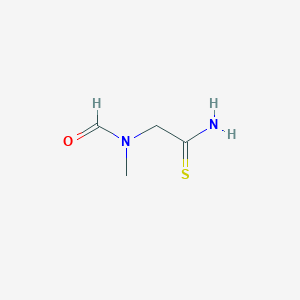
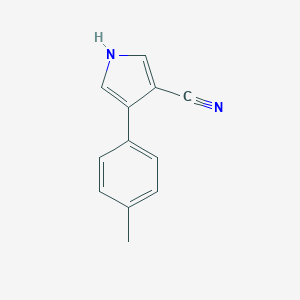
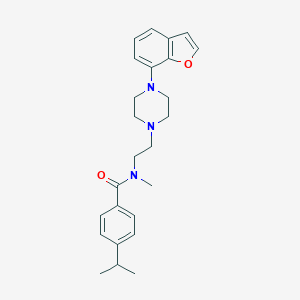
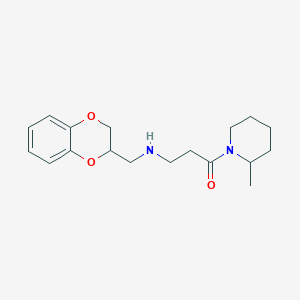
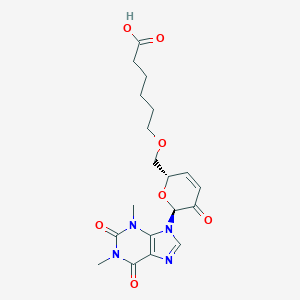
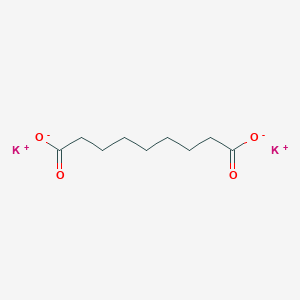
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
